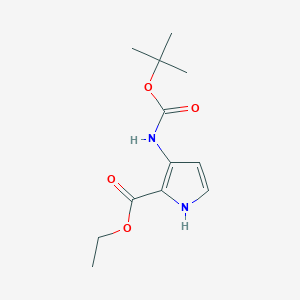
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide
Descripción general
Descripción
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide, commonly known as BPA or NBP, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. BPA is a white crystalline solid that is soluble in organic solvents, and it is widely used as a reagent in organic synthesis. The compound has also been found to exhibit various biological activities, leading to research on its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Analysis in Environmental Studies
The study by Zimmerman, Schneider, and Thurman (2002) discusses the analysis and detection of herbicides, including dimethenamid and flufenacet, in natural water. These herbicides share a structural similarity with N-(biphenyl-2-yl)-2-chloro-N-methylacetamide. Their research emphasizes the importance of detecting such compounds in environmental samples, highlighting the role of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide in environmental chemistry and pollution studies (Zimmerman, Schneider, & Thurman, 2002).
Role in Pharmacology and Drug Design
The synthesis of novel derivatives of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide for potential pharmaceutical applications has been explored. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, demonstrating the compound's relevance in drug discovery and development (Sunder & Maleraju, 2013).
Imaging and Diagnostic Applications
Research by Wang, Gao, and Zheng (2014) on the radiosynthesis of [(11)C]AZD8931 for imaging EGFR, HER2, and HER3 signaling in cancer diagnostics involved the use of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide derivatives. This underscores its potential in diagnostic imaging and cancer research (Wang, Gao, & Zheng, 2014).
Biochemical Research
In biochemical research, the compound has been used as a model to study interactions with biological molecules. For instance, Duan, Dai, and Savage (2010) used N-methylacetamide, a related compound, to investigate the hydrolysis kinetics in high-temperature water, contributing to our understanding of biochemical reactions under various conditions (Duan, Dai, & Savage, 2010).
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-17(15(18)11-16)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKWRKRPWLDRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-2-chloro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)
![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)




![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)
![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)

